2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile
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Overview
Description
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile is a chemical compound with the molecular formula C12H6N4S2 and a molecular weight of 270.33 g/mol It is characterized by the presence of two pyridine rings connected by a disulfide bond, each bearing a cyano group
Preparation Methods
The synthesis of 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile typically involves the reaction of 3-cyanopyridine-2-thiol with 3-cyanopyridine-2-thiolate under oxidative conditions . The reaction is carried out in the presence of an oxidizing agent such as iodine or hydrogen peroxide, which facilitates the formation of the disulfide bond. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids or other higher oxidation states.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile involves its ability to form and break disulfide bonds. This property allows it to interact with proteins and other biomolecules that contain cysteine residues, thereby affecting their structure and function . The compound can modulate various molecular targets and pathways, including those involved in redox regulation and signal transduction .
Comparison with Similar Compounds
2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile can be compared with other disulfide-containing compounds such as:
2,2’-Dithiobis(3-cyanopyridine): Similar in structure but lacks the additional cyano group on the second pyridine ring.
3,3’-Dithiobis(2-cyanopyridine): Similar in structure but with the cyano groups positioned differently on the pyridine rings.
The uniqueness of this compound lies in its specific arrangement of cyano groups and disulfide bond, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(3-cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N4S2/c13-7-9-3-1-5-15-11(9)17-18-12-10(8-14)4-2-6-16-12/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSBEPZYGVMTBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SSC2=C(C=CC=N2)C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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